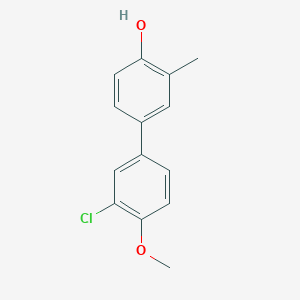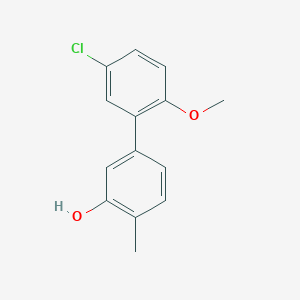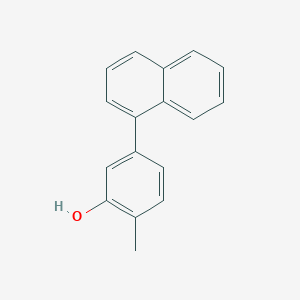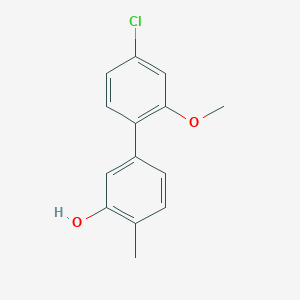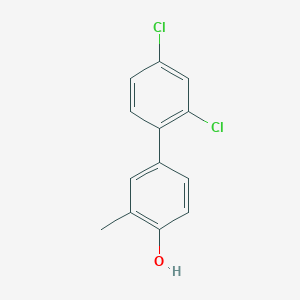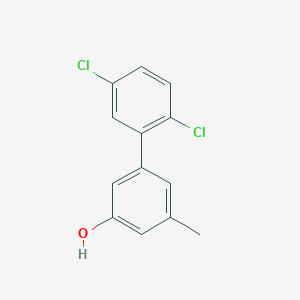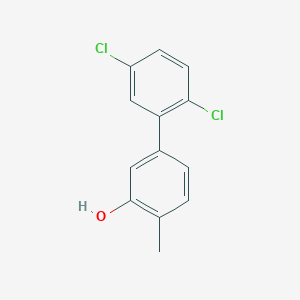
5-(2,4-Dichlorophenyl)-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dichlorophenyl)-2-methylphenol: is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a hydroxyl group attached to another phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenyl)-2-methylphenol typically involves the chlorination of 2-methylphenol (o-cresol) followed by further chemical modifications. One common method includes the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to introduce the chlorine atoms at the desired positions on the phenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully monitored to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(2,4-Dichlorophenyl)-2-methylphenol can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms or the hydroxyl group can be replaced by other substituents using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, sulfonating agents, varying temperatures and solvents.
Major Products:
Oxidation: Quinones, chlorinated quinones.
Reduction: Reduced phenols, chlorinated phenols.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 5-(2,4-Dichlorophenyl)-2-methylphenol is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used to study the effects of chlorinated phenols on biological systems. It can serve as a model compound for investigating the toxicity, metabolism, and environmental impact of chlorinated aromatic compounds.
Medicine: While not a drug itself, this compound can be used in medicinal chemistry research to develop new therapeutic agents. Its derivatives may exhibit biological activity that could be harnessed for medical applications.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its chemical properties make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dichlorophenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and reactivity. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenol: Shares the dichlorophenyl structure but lacks the methyl group.
2-Methyl-4,6-dichlorophenol: Similar structure with different positioning of chlorine atoms.
2,4,6-Trichlorophenol: Contains an additional chlorine atom compared to 5-(2,4-Dichlorophenyl)-2-methylphenol.
Uniqueness: this compound is unique due to the specific positioning of the chlorine atoms and the methyl group, which can influence its chemical reactivity and biological activity
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-2-3-9(6-13(8)16)11-5-4-10(14)7-12(11)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLOIWYPOUTUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683954 |
Source


|
| Record name | 2',4'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-23-1 |
Source


|
| Record name | 2',4'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
